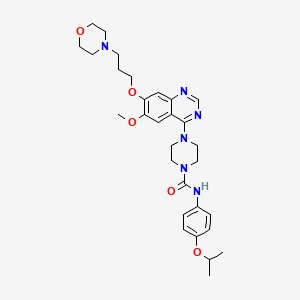

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-yl)piperazine-1-carboxamide

Beschreibung

CT-53608 ist ein Chinolin-Derivat, das für seine Rolle als Kinase-Inhibitor bekannt ist. Es wurde für seine möglichen Anwendungen in verschiedenen Bereichen, einschließlich der medizinischen Chemie und Pharmakologie, untersucht. Die chemische Struktur und die Eigenschaften der Verbindung machen sie zu einem wertvollen Forschungsobjekt.

Eigenschaften

CAS-Nummer |

401903-53-5 |

|---|---|

Molekularformel |

C30H40N6O5 |

Molekulargewicht |

564.7 g/mol |

IUPAC-Name |

4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C30H40N6O5/c1-22(2)41-24-7-5-23(6-8-24)33-30(37)36-12-10-35(11-13-36)29-25-19-27(38-3)28(20-26(25)31-21-32-29)40-16-4-9-34-14-17-39-18-15-34/h5-8,19-22H,4,9-18H2,1-3H3,(H,33,37) |

InChI-Schlüssel |

QRJUFNKCBDLAKR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCOCC5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CT-53608 umfasst mehrere wichtige Schritte:

Veresterung: Vanillinsäure wird mit Benzyl-Bromid und Kaliumcarbonat in Dimethylformamid verestert, um einen geschützten Benzylester zu erhalten.

Nitrierung: Der Benzylester wird mit konzentrierter Salpetersäure in Essigsäure nitriert, um einen Nitrobenzoesäure-Benzylester zu erhalten.

Reduktion: Die Nitro-Verbindung wird mit Zinn(II)-chlorid in Ethylacetat reduziert, um die entsprechende Aminoverbindung zu bilden.

Cyclisierung: Die Aminoverbindung wird mit Ammoniumformiat in Dimethylformamid bei 150 °C cyclisiert, um Chinolinon zu erhalten.

Chlorierung: Das Chinolinon wird mit Thionylchlorid umgesetzt, um ein Chlor-Derivat zu bilden.

Kondensation: Das Chlor-Derivat wird mit 1-(tert-Butoxycarbonyl)piperazin in heißem Tetrahydrofuran unter Verwendung von Diisopropylethylamin als Base kondensiert, um ein Piperazinyl-Chinolin zu erhalten.

Reduktive Spaltung: Die Benzyl-Schutzgruppe wird durch Hydrierung über Palladium auf Kohlenstoff in Ethanol entfernt, um eine Hydroxyverbindung zu erhalten.

Ether-Bildung: Die Hydroxyverbindung wird mit 3-(Tosyloxy)propylchlorid in Dimethylformamid unter Verwendung von Cäsiumcarbonat kondensiert, um einen Ether zu bilden.

Substitution: Die Tosyloxygruppe wird mit Piperidin in Dimethylformamid substituiert, um ein Piperidinyl-Derivat zu erhalten.

Entschützung: Das Piperidinyl-Derivat wird durch Behandlung mit Salzsäure in Dioxan entschützt, um einen Piperazinyl-Vorläufer zu erhalten.

Finale Kondensation: Der Piperazinyl-Vorläufer wird mit 4-Isopropoxyphenyl-Isocyanat in Dimethylformamid kondensiert, um das Ziel-Piperazin-Carboxamid zu erhalten.

Analyse Chemischer Reaktionen

CT-53608 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Zinn(II)-chlorid durchgeführt werden, um Nitrogruppen in Aminogruppen umzuwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, wie z. B. den Austausch von Tosyloxygruppen durch Piperidin.

Kondensation: Kondensationsreaktionen mit Isocyanaten und anderen Reagenzien sind bei der Synthese von CT-53608-Derivaten üblich.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Salpetersäure, Zinn(II)-chlorid, Thionylchlorid, Diisopropylethylamin, Cäsiumcarbonat und Salzsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinolin-Derivate und Piperazin-Carboxamide .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

CT-53608 übt seine Wirkungen durch die Hemmung der Kinaseaktivität aus. Es zielt auf bestimmte Kinasen ab, die an zellulären Signalwegen beteiligt sind, und moduliert so verschiedene biologische Prozesse. Die Verbindung bindet an das aktive Zentrum der Kinase, wodurch deren Aktivität und die anschließende Signalübertragung nachgeschaltet verhindert wird. Diese Hemmung kann zur Unterdrückung der Zellproliferation und anderer zellulärer Reaktionen führen, wodurch sie zu einem potenziellen therapeutischen Mittel für Krankheiten wie Krebs wird.

Wirkmechanismus

CT-53608 exerts its effects by inhibiting kinase activity. It targets specific kinases involved in cellular signaling pathways, thereby modulating various biological processes. The compound binds to the active site of the kinase, preventing its activity and subsequent downstream signaling. This inhibition can lead to the suppression of cell proliferation and other cellular responses, making it a potential therapeutic agent for diseases like cancer .

Vergleich Mit ähnlichen Verbindungen

CT-53608 wird mit anderen Chinolin-Derivaten und Kinase-Inhibitoren verglichen. Ähnliche Verbindungen umfassen:

Gefitinib: Ein weiteres Chinolin-Derivat, das als Kinase-Inhibitor in der Krebstherapie verwendet wird.

Erlotinib: Ein Kinase-Inhibitor mit einem ähnlichen Wirkmechanismus, der zur Behandlung von nicht-kleinzelligem Lungenkrebs verwendet wird.

Lapatinib: Ein dualer Kinase-Inhibitor, der sowohl den epidermalen Wachstumsfaktor-Rezeptor als auch den humanen epidermalen Wachstumsfaktor-Rezeptor 2 angreift.

CT-53608 ist aufgrund seiner spezifischen chemischen Struktur und der besonderen Kinasen, auf die es abzielt, einzigartig. Seine Synthese und seine chemischen Eigenschaften unterscheiden es auch von anderen ähnlichen Verbindungen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.